Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Drug Discovery

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Drug Discovery

An In-depth Technical Guide to 4-Iodopyrimidin-5-amine

To the researcher, scientist, and drug development professional, the pyrimidine nucleus is a familiar and foundational scaffold. As an essential component of DNA and RNA, its derivatives are inherently biocompatible and recognized by biological systems[1]. The strategic functionalization of this core, however, is where the art of medicinal chemistry unfolds. The introduction of a halogen, such as iodine, at the 4-position and an amine at the 5-position transforms the simple pyrimidine into a versatile and highly reactive building block. 4-Iodopyrimidin-5-amine is not merely a chemical compound; it is a key intermediate, a molecular linchpin that enables the synthesis of complex, biologically active molecules. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the amino group provides a crucial point for hydrogen bonding or further derivatization[2]. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and strategic applications of this important molecule.

Core Molecular Identity and Structural Attributes

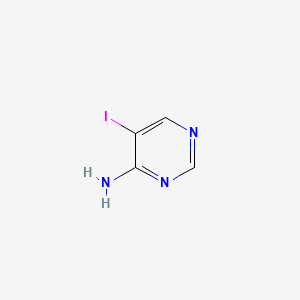

4-Iodopyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an iodine atom and an amino group.

Synonyms: 5-Iodopyrimidin-4-amine, 4-Amino-5-Iodopyrimidine[2][3] CAS Number: 91416-96-5[3][4][5] Molecular Formula: C₄H₄IN₃[2][3][4]

Structural Representation:

The structure consists of a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. An amino group (-NH₂) is attached at the 5-position, and an iodine atom is at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and utility.

Physicochemical Properties

A summary of the key physicochemical data for 4-Iodopyrimidin-5-amine is presented below. This data is crucial for designing experimental conditions, predicting bioavailability, and ensuring proper handling and storage.

| Property | Value | Source / Reference |

| Molecular Weight | 221.00 g/mol | [3][4] |

| Monoisotopic Mass | 220.94499 Da | [6] |

| Appearance | Solid (form may vary) | Assumed from similar compounds |

| Boiling Point | 322.7 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 2.204 g/cm³ (Predicted) | [3] |

| Flash Point | 148.9 °C (Predicted) | [3] |

| XlogP (Predicted) | 0.5 | [6] |

| Storage | Store in a dry, sealed place | [4] |

Note: Some properties, such as boiling point and density, are predicted values from computational models and should be confirmed experimentally.

Spectroscopic and Analytical Characterization

The unique structure of 4-Iodopyrimidin-5-amine gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is fundamental for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct singlets or doublets (depending on coupling) in the aromatic region (~7.0-8.5 ppm). The protons of the primary amine (-NH₂) will typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, but generally in the range of 4.0-6.0 ppm[7].

-

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom bonded to the iodine (C4) will be significantly shielded, appearing further upfield than might be expected for an aromatic carbon. The carbon bonded to the amino group (C5) will also show a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations[7][8].

-

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ range[8].

-

C-N Stretching: A strong band for the aromatic C-N stretch is expected between 1250-1335 cm⁻¹[8].

-

Aromatic Ring Vibrations: Multiple bands corresponding to C=C and C=N stretching within the pyrimidine ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The molecular ion [M]⁺ peak should be observed at m/z ≈ 221, corresponding to the molecular weight of the compound[6]. The presence of iodine (¹²⁷I) will give a clear isotopic pattern.

-

Predicted Collision Cross Section (CCS): Computational models predict CCS values for different adducts, which can aid in identification in ion mobility-mass spectrometry. For example, the [M+H]⁺ adduct is predicted to have a CCS of 127.6 Ų[6].

Reactivity, Stability, and Synthetic Utility

The chemical behavior of 4-Iodopyrimidin-5-amine is governed by the interplay of its three key components: the electron-deficient pyrimidine ring, the nucleophilic amino group, and the reactive C-I bond.

-

Stability: The compound should be stored in a tightly closed container in a dry, well-ventilated place to prevent degradation[4][9].

-

Reactivity of the C-I Bond: The iodine atom is an excellent leaving group, making this position highly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This is the primary reason for its utility as a synthetic building block, allowing for the facile introduction of aryl, alkyl, alkynyl, or amino substituents at the 4-position.

-

Reactivity of the Amino Group: The amino group can act as a nucleophile or a base. It can be acylated, alkylated, or used as a directing group in further synthetic transformations. Its presence is also critical for forming hydrogen bond interactions with biological targets in drug molecules[2].

The following diagram illustrates the central role of 4-Iodopyrimidin-5-amine as an intermediate in a typical drug discovery workflow.

Caption: Synthetic utility of 4-Iodopyrimidin-5-amine in a drug discovery workflow.

Applications in Medicinal Chemistry

Pyrimidine-based structures are ubiquitous in pharmaceuticals, with applications as anticancer, anti-infective, and anti-inflammatory agents[1]. 4-Iodopyrimidin-5-amine is a valuable precursor for several classes of targeted therapies, particularly kinase inhibitors.

-

Kinase Inhibitors: Many potent kinase inhibitors, such as those targeting Janus Kinase 2 (JAK2) or Cyclin-Dependent Kinases (CDKs), feature a substituted aminopyrimidine core[10][11]. The 4-position is often a key vector for achieving selectivity and potency, making the iodo-substituted precursor an ideal starting point for synthesis[11][12].

-

Scaffold for Library Synthesis: Due to its dual functionality, this compound is frequently used in the construction of diverse chemical libraries for high-throughput screening. The sequential or orthogonal reactivity of the C-I bond and the amino group allows for the rapid generation of thousands of distinct molecules.

Safety and Handling

GHS Hazard Statements (Inferred from related compounds):

-

H332: Harmful if inhaled[3].

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][13].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[3][9][13][16].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][9].

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9][16]. Ensure eyewash stations and safety showers are readily accessible[16][17].

Experimental Protocols

The following section outlines the standard methodologies for the characterization of 4-Iodopyrimidin-5-amine.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Protocol: Spectroscopic Analysis Workflow

This workflow diagram illustrates the logical sequence for obtaining a full spectroscopic characterization of a synthesized batch of 4-Iodopyrimidin-5-amine.

Caption: Standard workflow for the analytical characterization of 4-Iodopyrimidin-5-amine.

References

-

5-Iodopyrimidin-4-amine | CAS 91416-96-5 | AMERICAN ELEMENTS ®. American Elements. [Link]

-

5-iodopyrimidin-4-amine (C4H4IN3) - PubChemLite. PubChem. [Link]

-

IR: amines. University of Calgary. [Link]

-

2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem. National Institutes of Health. [Link]

-

2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem. National Institutes of Health. [Link]

-

5-Iodo-2-pyrimidinamine (CAS 1445-39-2) Properties | Density, Cp, Viscosity | Chemcasts. Chemcasts. [Link]

-

(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. ResearchGate. [Link]

-

IR Spectroscopic Study of Substances Containing Iodine Adduct. - RJPBCS. RJPBCS. [Link]

-

Understanding of amine‐iodine reagents reactivity. a) Generation of... - ResearchGate. ResearchGate. [Link]

-

4-Iodopyridine | C5H4IN | CID 609492 - PubChem. National Institutes of Health. [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine - ResearchGate. ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. National Institutes of Health. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source - MDPI. MDPI. [Link]

-

4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem. National Institutes of Health. [Link]

-

An e cient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel - Scientia Iranica. Scientia Iranica. [Link]

-

4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem. National Institutes of Health. [Link]

-

504-24-5 CAS | 4-AMINOPYRIDINE | Amines & Amine Salts | Article No. 1075C. Loba Chemie. [Link]

-

Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed. National Institutes of Health. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. MDPI. [Link]

-

Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation - PubMed. National Institutes of Health. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]

- 5. 5-Iodopyrimidin-4-amine 95% | CAS: 91416-96-5 | AChemBlock [achemblock.com]

- 6. PubChemLite - 5-iodopyrimidin-4-amine (C4H4IN3) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]